

Reducing Enprofylline cardiovascular effects

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Compound Focus: Enprofylline

CAS No.: 41078-02-8

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Frequently Asked Questions (FAQ)

Question	Answer & Key Findings	Primary Source / Method
What are the primary acute cardiovascular effects of Enprofylline in patients?	In patients with severe chronic lung disease, an IV dose (2 mg/kg) reduced mean pulmonary and systemic arterial pressure, increased heart rate, and reduced stroke volume after 30 minutes. Serious side effects were not reported [1].	Clinical study during cardiac catheterization (n=12) and radionuclide ventriculography (n=6) [1].
What is a key molecular mechanism behind Enprofylline's cardiovascular actions?	Enprofylline binds to and activates Ryanodine Receptors (RyRs) in cardiac and skeletal muscle, sensitizing them to calcium and enhancing contractility. This is a direct effect, separate from adenosine receptor antagonism [2].	Cryo-EM structure analysis of RyR1 with Enprofylline [2].
How does Enprofylline's structure relate to its bioactivity and side effects?	As a 3-propylxanthine, Enprofylline is a synthetic derivative designed to have weak adenosine receptor antagonism. This was intended to reduce side effects like tachycardia and arrhythmias associated	Structure-activity relationship (SAR) analysis of methylxanthines [3].

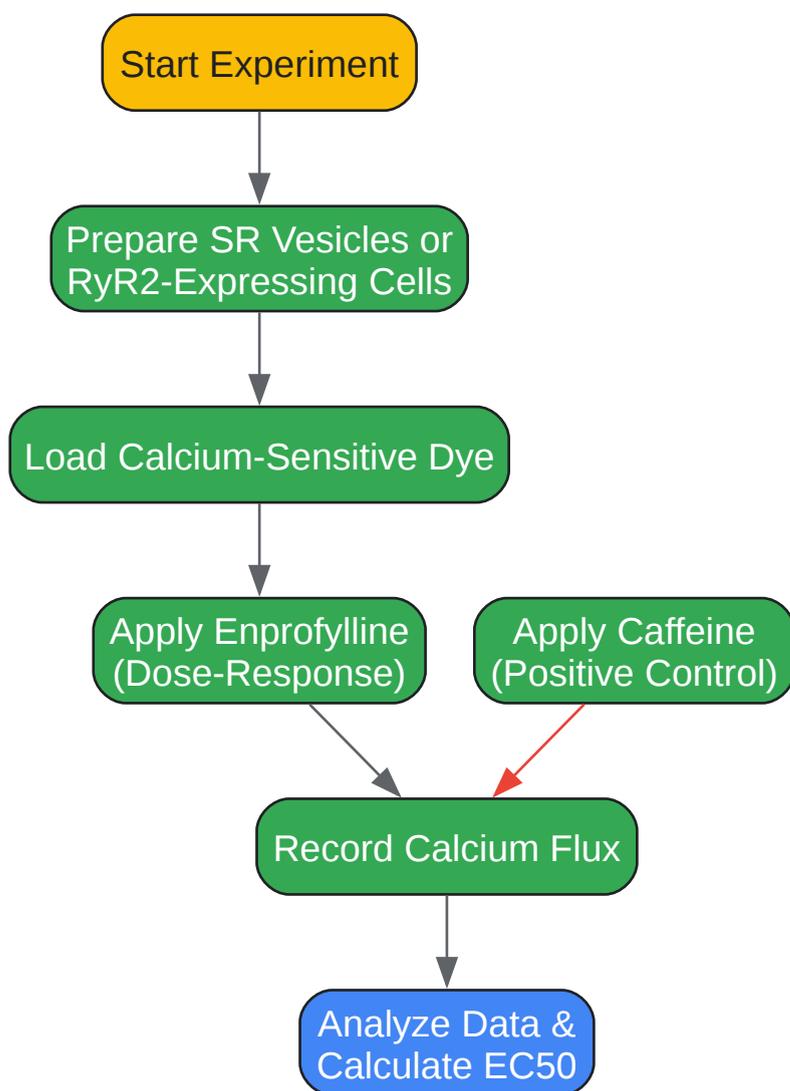
Question	Answer & Key Findings	Primary Source / Method
	with other methylxanthines like theophylline [3] [1].	
What is the main safety concern with methylxanthines like Theophylline, and how does Enprofylline compare?	Theophylline has a narrow therapeutic range and can cause severe arrhythmias or cardiac arrest upon overdose. Enprofylline was developed to have a better safety profile by being a weak adenosine receptor antagonist [4] [3].	Review of clinical literature and adverse drug reactions (ADRs) [4].

Experimental Guides & Mitigation Strategies

Guide 1: Investigating Ryanodine Receptor (RyR) Activation

- **Objective:** Confirm and quantify the direct effect of **Enprofylline** on cardiac RyR channels.
- **Background:** The cardiovascular effects of **Enprofylline** are not fully explained by its weak anti-adenosine action. Recent structural studies show it binds the "xanthine/caffeine" site on RyRs [2].
- **Detailed Protocol:**
 - **Tissue Preparation:** Isolate sarcoplasmic reticulum (SR) membranes from cardiac tissue (e.g., rodent ventricles) or use a stable cell line expressing human RyR2.
 - **Calcium Flux Assay:** Load SR vesicles or permeabilized cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).
 - **Enprofylline Application:** Apply **Enprofylline** in a dose-dependent manner (e.g., 1 μ M to 1 mM) to the preparation.
 - **Data Collection & Analysis:** Measure the rate and amplitude of calcium release following application. Use caffeine (a known RyR agonist) as a positive control. Fit the dose-response data to calculate the EC50 for **Enprofylline**.

The following diagram illustrates the experimental workflow and the molecular mechanism of **Enprofylline**'s action on the RyR, which you can investigate using this protocol.



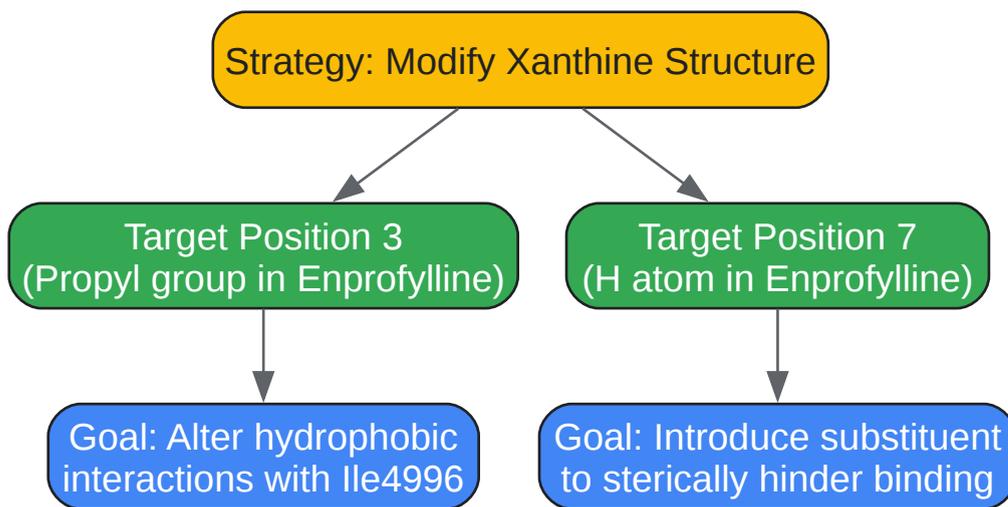
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Guide 2: Exploring Structural Derivatives for Improved Safety

- **Objective:** Mitigate cardiovascular effects by designing or testing **Enprofylline** analogs with modified structures.
- **Background:** The 4-oxypyrimidine ring is the minimal motif for binding to the RyR. Modifying substituents at key positions (1, 3, 7) can alter the compound's affinity and efficacy at the RyR, potentially separating therapeutic (e.g., bronchodilatory) from adverse (cardiovascular) effects [2] [3].
- **Detailed Protocol:**
 - **In Silico Screening:** Perform molecular docking simulations of **Enprofylline** and its analogs into the resolved cryo-EM structure of the RyR xanthine-binding site [2].

- **Compound Selection:** Prioritize analogs predicted to have weaker interactions with key residues like RyR1–Trp4716 (for pi-stacking) or RyR1–Tyr5014 (for H-bonding).
- **In Vitro Validation:** Synthesize or procure selected analogs. Test them in parallel with **Enprofylline** using the **Calcium Flux Assay** (Guide 1) and an **Adenosine Receptor Binding Assay**.
- **Functional Selectivity Index:** For each compound, calculate the ratio between its activity in a therapeutic model (e.g., PDE inhibition assay) and its potency in the RyR calcium release assay. A higher index indicates a better safety profile.

The diagram below maps this strategy, showing the key structural interactions to target when designing new derivatives.



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Quantitative Data Summary

The table below consolidates key quantitative findings from research on **Enprofylline** and related compounds for easy comparison.

Compound / Parameter	Effect on RyR (Mechanism)	Adenosine Receptor Antagonism	Key Cardiovascular Effects (Human Study)
Enprofylline	Binds & Activates (Cryo-EM) [2]	Weak [1] [3]	↓ Pulmonary & Systemic BP, ↑ Heart Rate, ↓ Stroke Volume

Compound / Parameter	Effect on RyR (Mechanism)	Adenosine Receptor Antagonism	Key Cardiovascular Effects (Human Study)
			[1]
Theophylline	Not the primary mechanism	Strong (non-selective) [4]	Narrow therapeutic index; risk of severe arrhythmias [4]
Caffeine	Binds & Activates (Reference agonist) [2]	Strong (non-selective) [3]	N/A (Toxic at millimolar concentrations) [2]
Xanthine	Binds & Activates (Proposed endogenous ligand) [2]	N/A	N/A

Key Takeaways for Your Research

- **Focus on RyR as a primary target:** The cardiovascular effects of **Enprofylline** are significantly driven by its direct action on Ryanodine Receptors, not just adenosine receptor blockade [2].
- **Explore structure-based solutions:** The 4-oxopyrimidine motif is key for RyR binding. Designing analogs that disrupt this interaction while preserving therapeutic activity is a promising strategy [2] [3].
- **Leverage existing compounds for comparison:** In your experiments, use caffeine as a positive control for RyR activation and theophylline to contrast the side effect profile of strong adenosine antagonism [2] [4].

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References

1. Cardiopulmonary effects of enprofylline. A xanthine with ... [pubmed.ncbi.nlm.nih.gov]
2. Targeting ryanodine receptors with allopurinol and ... [pmc.ncbi.nlm.nih.gov]
3. Structure-Bioactivity Relationships of Methylxanthines [mdpi.com]

4. A narrative review of theophylline: is there still a place for an ... [jtd.amegroups.org]

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